molecular formula C6H8ClNOS B1526186 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol CAS No. 1249821-81-5

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

Cat. No. B1526186
M. Wt: 177.65 g/mol
InChI Key: UWHBZOSXJAJDEY-UHFFFAOYSA-N
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Description

“2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol” is a chemical compound with the IUPAC name "2-{[1-(5-chloro-2-thienyl)ethyl]amino}ethanol" . It has a molecular weight of 205.71 .


Molecular Structure Analysis

The InChI code for “2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol” is "1S/C8H12ClNOS/c1-6(10-4-5-11)7-2-3-8(9)12-7/h2-3,6,10-11H,4-5H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 195-200°C . It’s important to note that these properties can be influenced by factors like purity and storage conditions.

Scientific Research Applications

Corrosion Inhibition

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol and similar molecules have been studied for their corrosion inhibition performances. Using density functional theory (DFT) calculations and molecular dynamics simulations, researchers have explored their potential in inhibiting corrosion of iron metal. Quantum chemical parameters, such as molecular orbital energies and electrophilicity, were calculated to predict their effectiveness as corrosion inhibitors (Kaya et al., 2016).

Molecular Synthesis

The compound is also involved in the synthesis of various molecular structures. For instance, its reactions have been used to study the creation of isomeric benzo[1,4]oxazines and benzothiazolines, which were characterized using NMR spectroscopy and X-ray crystallography (Santes et al., 1999). Another example is its role in the synthesis of 3-aminobenzo[b]thiophenes, providing efficient one-pot synthesis methods (Androsov et al., 2010).

Pharmaceutical Research

In pharmaceutical research, similar structures have been used for the synthesis of compounds with potential therapeutic applications. For example, the synthesis of certain chalcone derivatives with potential antioxidant properties involves reactions with similar compounds (Prabakaran et al., 2021).

Material Science

In material science, the compound has been used in the synthesis of amino alcohols, which are important in various chemical processes and products (Sadigov et al., 2020).

Biochemistry

In biochemistry, derivatives of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol have been used for site-directed conjugation to peptides and proteins. This is particularly useful in tagging peptides with biotin or fluorescent reporters for research purposes (Geoghegan & Stroh, 1992).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-amino-1-(5-chlorothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBZOSXJAJDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

CAS RN

1249821-81-5
Record name 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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